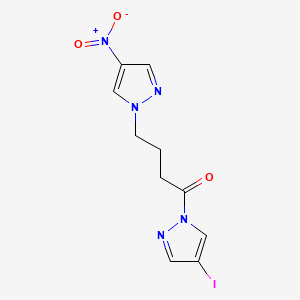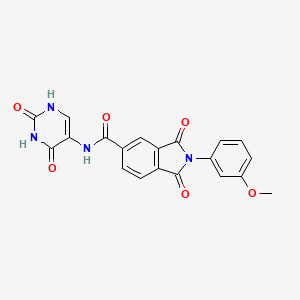![molecular formula C23H17ClFN3O2S B6069541 2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B6069541.png)
2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a quinoline and pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrimidine moiety. Key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated quinoline with a thiol compound.
Formation of the pyrimidine ring: This is typically done through a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to a ketone.
Reduction: The double bonds in the pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving quinoline and pyrimidine derivatives.
Industrial Applications: The compound’s unique properties may make it suitable for use in the development of new materials or as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrimidine ring can interact with various enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which are used in cancer therapy and as antiviral agents.
Uniqueness
What sets 2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one apart is its combination of a quinoline and pyrimidine moiety, along with the presence of a sulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-fluoro-3-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-3-4-16-12(2)26-23(28-21(16)29)31-20-19(13-5-7-14(24)8-6-13)17-11-15(25)9-10-18(17)27-22(20)30/h3,5-11H,1,4H2,2H3,(H,27,30)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTMKAUTLAOBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)F)NC2=O)C4=CC=C(C=C4)Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide](/img/structure/B6069466.png)
![2-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-6-ETHOXYPHENOL](/img/structure/B6069474.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)

![2-(3-Bromophenoxy)-N'-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B6069485.png)
![Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine](/img/structure/B6069486.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6069499.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B6069513.png)
![((2S)-1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B6069527.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6069529.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069532.png)


